1-tert-Butyl 4-methyl piperazine-1,4-dicarboxylate

Orthogonal Protection Solid-Phase Peptide Synthesis Medicinal Chemistry

1-tert-Butyl 4-methyl piperazine-1,4-dicarboxylate (CAS 219509-79-2) is a heterocyclic building block belonging to the piperazine-1,4-dicarboxylate class, characterized by a piperazine core bearing two differentiated ester protecting groups: a tert-butyl (Boc-type) carbamate at the N1 position and a methyl carbamate at the N4 position. With a molecular formula of C11H20N2O4 and a molecular weight of 244.29 g/mol, this unsymmetrically protected compound is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis, where the orthogonal lability of its tert-butyl and methyl carbamate groups enables sequential, site-selective deprotection and functionalization strategies that are unattainable with symmetrically protected analogs.

Molecular Formula C11H20N2O4
Molecular Weight 244.291
CAS No. 219509-79-2
Cat. No. B2622413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-Butyl 4-methyl piperazine-1,4-dicarboxylate
CAS219509-79-2
Molecular FormulaC11H20N2O4
Molecular Weight244.291
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C(=O)OC
InChIInChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-7-5-12(6-8-13)9(14)16-4/h5-8H2,1-4H3
InChIKeyQANARYJGEGFNNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-tert-Butyl 4-methyl piperazine-1,4-dicarboxylate (CAS 219509-79-2): An Orthogonally Protected Piperazine Building Block for Selective Synthesis


1-tert-Butyl 4-methyl piperazine-1,4-dicarboxylate (CAS 219509-79-2) is a heterocyclic building block belonging to the piperazine-1,4-dicarboxylate class, characterized by a piperazine core bearing two differentiated ester protecting groups: a tert-butyl (Boc-type) carbamate at the N1 position and a methyl carbamate at the N4 position . With a molecular formula of C11H20N2O4 and a molecular weight of 244.29 g/mol, this unsymmetrically protected compound is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis, where the orthogonal lability of its tert-butyl and methyl carbamate groups enables sequential, site-selective deprotection and functionalization strategies that are unattainable with symmetrically protected analogs .

Why Generic Piperazine-1,4-dicarboxylate Substitution Fails for 1-tert-Butyl 4-methyl piperazine-1,4-dicarboxylate (CAS 219509-79-2)


The unsymmetrical protection pattern of 1-tert-butyl 4-methyl piperazine-1,4-dicarboxylate is the critical structural feature that precludes generic substitution. While symmetrically protected piperazine-1,4-dicarboxylates (e.g., di-tert-butyl or dimethyl analogs) force simultaneous deprotection of both nitrogen atoms, the target compound's chemically distinct Boc and methyl carbamate groups respond orthogonally to acidic versus basic hydrolysis conditions [1]. This allows for the sequential unveiling of the N4 and N1 nitrogens, a capability essential for constructing complex, unsymmetrically substituted piperazine-containing scaffolds in drug discovery . Substituting with a mono-protected analog like 1-Boc-4-methylpiperazine (CAS 53788-49-1) eliminates the second site for divergent functionalization and fundamentally alters the physicochemical properties, including lipophilicity and solubility, that govern reaction behavior and intermediate isolability .

Quantitative Differentiation Evidence for 1-tert-Butyl 4-methyl piperazine-1,4-dicarboxylate (CAS 219509-79-2) Against Closest Analogs


Orthogonal Deprotection Selectivity: Boc vs. Methyl Ester Lability Defines Synthetic Utility Over Symmetric Di-Boc Analog

1-tert-Butyl 4-methyl piperazine-1,4-dicarboxylate provides a chemically differentiated Boc group (cleaved by acid, e.g., TFA) and methyl carbamate (cleaved by base, e.g., LiOH) on the same piperazine core. This orthogonal reactivity, a bedrock principle of protecting group chemistry, is absent in the symmetric di-tert-butyl piperazine-1,4-dicarboxylate (CAS 76535-75-6), where both nitrogens are identically Boc-protected. Consequently, the target compound enables sequential, site-selective deprotection and divergent functionalization of the N1 and N4 positions, a critical capability for synthesizing unsymmetrically N-substituted piperazine pharmacophores [1].

Orthogonal Protection Solid-Phase Peptide Synthesis Medicinal Chemistry

Lipophilicity (LogP) Tuning: 0.45 vs. 2.35 vs. 1.04 — A Quantifiable Polarity Difference Dictating Solubility and Chromatographic Behavior

The predicted octanol-water partition coefficient (LogP) for 1-tert-butyl 4-methyl piperazine-1,4-dicarboxylate is 0.45, reflecting a hydrophilic character that contrasts sharply with the fully tert-butylated symmetric analog, di-tert-butyl piperazine-1,4-dicarboxylate (LogP = 2.35), and is lower than the mono-Boc analog, 1-Boc-4-methylpiperazine (LogP = 1.04) [1]. This quantitative difference in lipophilicity directly impacts solubility in aqueous reaction mixtures, the choice of organic solvent for extraction, and retention time on reverse-phase HPLC, making the target compound uniquely suited for synthetic sequences requiring aqueous compatibility or distinct separation profiles.

Lipophilicity Drug-likeness LogP Chromatography

Polar Surface Area (PSA) Comparison: 59.08 Ų vs. 32.78 Ų — Modulating Membrane Permeability and Bioavailability Potential

The topological polar surface area (TPSA) of 1-tert-butyl 4-methyl piperazine-1,4-dicarboxylate is calculated at 59.08 Ų, which is nearly double the TPSA of 32.78 Ų for the mono-Boc analog, 1-Boc-4-methylpiperazine . In medicinal chemistry, a TPSA below 60 Ų is often associated with good blood-brain barrier penetration, while values above 140 Ų predict poor oral absorption. The target compound's PSA of 59.08 Ų places it at the threshold, potentially offering a balanced profile for CNS drug design, whereas the lower PSA of 1-Boc-4-methylpiperazine may confer higher membrane permeability but reduced aqueous solubility.

Polar Surface Area Membrane Permeability Drug Design

Boiling Point and Volatility: 317.4°C vs. 254.8°C — Thermal Stability Impacting Distillation and Storage Conditions

1-tert-Butyl 4-methyl piperazine-1,4-dicarboxylate exhibits a predicted boiling point of 317.4±17.0 °C at 760 mmHg, significantly higher than the 254.8 °C of the mono-Boc analog, 1-Boc-4-methylpiperazine . This 62.6 °C difference reflects the additional methyl carbamate group, which increases molecular weight and intermolecular interactions. The higher boiling point of the target compound implies lower volatility, potentially easier handling during solvent evaporation, and distinct thermal behavior during distillative purification, though specific storage recommendations (2-8°C) indicate sensitivity to prolonged ambient exposure .

Boiling Point Thermal Stability Storage Distillation

Solubility Profile: 7.34 mg/mL (0.03 M) in Aqueous Buffer — Quantitative Guidance for Reaction Solvent Selection

The experimentally measured aqueous solubility of 1-tert-butyl 4-methyl piperazine-1,4-dicarboxylate is 7.34 mg/mL (0.03 mol/L) . This moderate aqueous solubility, coupled with its LogP of 0.45, indicates that the compound can be employed in mixed aqueous-organic solvent systems or biphasic reactions without immediate precipitation. In contrast, the more lipophilic di-tert-butyl analog (LogP 2.35) would be expected to have significantly lower water solubility, limiting its use in aqueous-compatible chemistries such as bioconjugation or enzymatic transformations. This solubility datum provides a quantitative basis for selecting appropriate reaction media and predicting the compound's behavior in multi-step synthetic sequences.

Solubility Reaction Solvent Bioconjugation

Purity and Batch-to-Batch Consistency: Standard 95% Purity with Multi-Technique QC Drives Reproducibility in Multi-Step Syntheses

Commercially available 1-tert-butyl 4-methyl piperazine-1,4-dicarboxylate is typically supplied at a standard purity of 95% (some vendors offer NLT 98%), with supporting quality control documentation that may include NMR, HPLC, and GC analyses for each batch . This level of analytical rigor is critical for multi-step synthetic processes where unidentified impurities in building blocks can propagate and compromise the purity profile of advanced intermediates. While purity specifications may appear similar across piperazine-1,4-dicarboxylate analogs (e.g., di-tert-butyl analog at 95-97%), the availability of multi-technique batch-specific QC data for the target compound provides procurement confidence that is essential for regulated pharmaceutical R&D environments .

Purity Quality Control Reproducibility NMR HPLC GC

High-Value Application Scenarios for 1-tert-Butyl 4-methyl piperazine-1,4-dicarboxylate (CAS 219509-79-2) Based on Verified Differentiation Evidence


Sequential Divergent Synthesis of Unsymmetrical N,N'-Disubstituted Piperazine Pharmacophores

In medicinal chemistry programs targeting GPCRs, kinase inhibitors, or CNS-penetrant drugs, the piperazine ring is a privileged scaffold requiring differential N-substitution. 1-tert-Butyl 4-methyl piperazine-1,4-dicarboxylate enables a two-step orthogonal deprotection sequence: first, TFA-mediated cleavage of the Boc group exposes the N1 nitrogen for initial functionalization (e.g., amide coupling, sulfonylation), followed by LiOH-mediated hydrolysis of the methyl carbamate to liberate the N4 nitrogen for a second, distinct derivatization. This capability, substantiated by the compound's orthogonal protecting group architecture [1], eliminates the need for intermediate re-protection steps and directly reduces synthetic step count compared to symmetric di-Boc or di-methyl analogs that force simultaneous deprotection of both nitrogens .

Parallel Library Synthesis of Piperazine-Containing Compound Collections

The moderate aqueous solubility (7.34 mg/mL) and balanced LogP (0.45) of 1-tert-butyl 4-methyl piperazine-1,4-dicarboxylate make it compatible with automated parallel synthesis platforms that utilize mixed aqueous-organic solvent systems [1]. Its availability at 95%+ purity with multi-technique QC (NMR, HPLC, GC) from multiple commercial vendors ensures batch-to-batch reproducibility, a critical requirement for generating screening libraries where impurity profiles must be tightly controlled to avoid false positives in biological assays .

Synthesis of Piperazine-Based PROTAC Linkers Requiring Heterobifunctional

PROTAC (Proteolysis Targeting Chimera) design often requires a piperazine linker with two differentially addressable nitrogen atoms for sequential conjugation to a target protein ligand and an E3 ligase ligand. The orthogonal Boc/methyl carbamate protection of 1-tert-butyl 4-methyl piperazine-1,4-dicarboxylate provides the requisite chemical differentiation to sequentially introduce two distinct payloads without cross-reactivity or the need for additional protecting group manipulations [1]. The compound's moderate PSA (59.08 Ų) also places it within a favorable range for maintaining drug-like properties of the final PROTAC conjugate .

Process Chemistry Scale-Up for Regulated Pharmaceutical Intermediates

For kilo-lab or pilot-plant scale synthesis of pharmaceutical intermediates, the higher boiling point of 1-tert-butyl 4-methyl piperazine-1,4-dicarboxylate (317.4 °C) relative to mono-Boc analogs (254.8 °C) indicates lower volatility and reduced evaporative losses during solvent swaps and distillations [1]. Combined with supplier-provided batch-specific QC documentation that supports regulatory filing requirements, this compound offers practical advantages for process chemistry development in GMP environments . Storage at 2-8 °C is recommended to maintain purity during extended campaigns .

Quote Request

Request a Quote for 1-tert-Butyl 4-methyl piperazine-1,4-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.